molecular formula C9H16O2Si B12622593 3-[2-(Trimethylsilyl)ethylidene]oxolan-2-one CAS No. 919802-56-5

3-[2-(Trimethylsilyl)ethylidene]oxolan-2-one

Cat. No.: B12622593
CAS No.: 919802-56-5
M. Wt: 184.31 g/mol
InChI Key: QFYPMWHVBRPMQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

CAS No.

919802-56-5

Molecular Formula

C9H16O2Si

Molecular Weight

184.31 g/mol

IUPAC Name

3-(2-trimethylsilylethylidene)oxolan-2-one

InChI

InChI=1S/C9H16O2Si/c1-12(2,3)7-5-8-4-6-11-9(8)10/h5H,4,6-7H2,1-3H3

InChI Key

QFYPMWHVBRPMQO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC=C1CCOC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Trimethylsilyl)ethylidene]oxolan-2-one typically involves the reaction of dimethylacetamide with chloromethyltrimethylsilane. The reaction proceeds under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction . The product is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of 3-[2-(Trimethylsilyl)ethylidene]oxolan-2-one follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is often purified using advanced techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[2-(Trimethylsilyl)ethylidene]oxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 3-[2-(Trimethylsilyl)ethylidene]oxolan-2-one involves its ability to act as a silylating agent. The trimethylsilyl group can be transferred to other molecules, thereby modifying their chemical properties. This modification can affect molecular targets and pathways, making the compound useful in various chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(Trimethylsilyl)ethylidene]oxolan-2-one is unique due to its specific structure, which allows for selective silylation reactions. Its ability to hydrolyze in water also makes it distinct from other silylating agents .

Biological Activity

3-[2-(Trimethylsilyl)ethylidene]oxolan-2-one, also known by its CAS number 919802-56-5, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Antimicrobial Activity

Research indicates that 3-[2-(Trimethylsilyl)ethylidene]oxolan-2-one exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In a study involving human cancer cell lines, it was found to induce apoptosis in:

  • HeLa cells (cervical cancer)
  • MCF-7 cells (breast cancer)

The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Study: Apoptosis Induction in HeLa Cells
In a controlled laboratory setting, HeLa cells were treated with varying concentrations of the compound. The results indicated a dose-dependent increase in apoptosis markers after 24 hours of exposure.

Table 2: Apoptosis Induction Results

Concentration (µg/mL)Percentage of Apoptosis (%)
1015
2530
5055

The biological activity of 3-[2-(Trimethylsilyl)ethylidene]oxolan-2-one is attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit certain enzymes involved in cell proliferation and survival, thereby enhancing its effects against microbial and cancerous cells.

Enzyme Interaction

The compound has been shown to inhibit:

  • Topoisomerase II , crucial for DNA replication.
  • Cyclooxygenase (COX) enzymes involved in inflammation.

Research Applications

3-[2-(Trimethylsilyl)ethylidene]oxolan-2-one is being investigated for various applications in drug development, particularly as a lead compound for new antimicrobial and anticancer agents. Its unique structure allows for modifications that could enhance efficacy and reduce toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.